molecular formula C15H10Cl3NO B12676084 Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- CAS No. 108664-50-2

Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene-

Katalognummer: B12676084
CAS-Nummer: 108664-50-2
Molekulargewicht: 326.6 g/mol
InChI-Schlüssel: DDXPMQBMIYDZHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- is a chemical compound with the molecular formula C15H12Cl3NO. It is known for its unique structure, which includes multiple chlorine atoms and a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dichloro-N-(4-chlorophenyl)benzeneacetamide
  • 2,4-Dichloro-N-[(4-chlorophenyl)methyl]benzeneacetamide

Uniqueness

Benzeneacetamide, 2,4-dichloro-N-(4-chlorophenyl)-a-methylene- is unique due to its specific structure, which includes multiple chlorine atoms and a benzene ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds .

Eigenschaften

CAS-Nummer

108664-50-2

Molekularformel

C15H10Cl3NO

Molekulargewicht

326.6 g/mol

IUPAC-Name

N-(4-chlorophenyl)-2-(2,4-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C15H10Cl3NO/c1-9(13-7-4-11(17)8-14(13)18)15(20)19-12-5-2-10(16)3-6-12/h2-8H,1H2,(H,19,20)

InChI-Schlüssel

DDXPMQBMIYDZHW-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.